molecular formula C15H9Br2N B2909619 6,8-Dibromo-2-phenylquinoline CAS No. 860789-75-9

6,8-Dibromo-2-phenylquinoline

Cat. No.: B2909619
CAS No.: 860789-75-9
M. Wt: 363.052
InChI Key: MJDIYURSUWSIGU-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-phenylquinoline is a quinoline derivative characterized by the presence of two bromine atoms at the 6th and 8th positions and a phenyl group at the 2nd position of the quinoline ring. This compound is known for its significant applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2-phenylquinoline typically involves the bromination of 2-phenylquinoline. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th and 8th positions .

Another method involves the iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones. This process affords the corresponding 2-aryl-6,8-dibromo-4-methoxyquinolines in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as column chromatography on silica gel is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dibromo-2-phenylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of dyes, catalysts, and materials

Mechanism of Action

The mechanism of action of 6,8-dibromo-2-phenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dibromo-2-phenylquinoline is unique due to the presence of both bromine atoms and a phenyl group, which confer distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

6,8-dibromo-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N/c16-12-8-11-6-7-14(10-4-2-1-3-5-10)18-15(11)13(17)9-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDIYURSUWSIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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